AF 647 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H41K3N2O14S4 |

|---|---|

Molecular Weight |

959.3 g/mol |

IUPAC Name |

tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C35H44N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-9-21-52(40,41)42)31(34)11-5-4-6-12-32-35(3,18-8-7-13-33(38)39)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h4-6,11-12,14-17,23-24H,7-10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3 |

InChI Key |

FAVLRQSUPTVDEI-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCC(=O)O)CCCS(=O)(=O)[O-])C.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF 647 Carboxylic Acid

AF 647 carboxylic acid, an equivalent to Alexa Fluor® 647 carboxylic acid, is a bright, far-red fluorescent dye renowned for its exceptional photostability and strong fluorescence emission. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, conjugation chemistry, experimental protocols, and key applications in biomedical research.

Core Properties and Physicochemical Data

AF 647 is a member of the cyanine (B1664457) dye family and is characterized by its high water solubility and pH-insensitive fluorescence over a wide range (pH 4-10). Its emission in the far-red spectrum makes it particularly valuable for multicolor imaging, as it minimizes spectral overlap with other common fluorophores and reduces interference from cellular autofluorescence. It is frequently used as a superior alternative to Cy5.

Quantitative data for this compound and its derivatives are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength | 647-651 nm | |

| Maximum Emission Wavelength | 665-671 nm | |

| Molar Extinction Coefficient | ~270,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | ~0.33 | |

| Molecular Weight | ~844 g/mol (for the free acid) | |

| Chemical Formula | C₃₅H₄₃N₂O₁₄S₄⁻ |

Biomolecule Conjugation: Activating the Carboxylic Acid

The carboxylic acid group of AF 647 is not directly reactive with amines on biomolecules. It must first be activated to a more reactive intermediate. The most common method for this is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process converts the carboxylic acid into a semi-stable NHS ester, which then readily reacts with primary amines on proteins, antibodies, or amine-modified oligonucleotides to form a stable amide bond.

Logical Workflow for Carboxylic Acid Activation and Amine Coupling

Experimental Protocols

Detailed methodologies for labeling and subsequent applications are crucial for reproducible results. Below are protocols for antibody conjugation and use in immunofluorescence and flow cytometry.

Antibody Labeling with AF 647 NHS Ester

This protocol describes the general steps for conjugating an antibody with the activated NHS ester form of AF 647.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS). The concentration should be at least 2 mg/mL for optimal results.

-

AF 647 NHS Ester, dissolved in anhydrous DMSO or DMF.

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

-

Purification column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.

Methodology:

-

Buffer Exchange: Ensure the antibody is in the appropriate reaction buffer. Amine-containing buffers like Tris are incompatible with this reaction.

-

Prepare Dye Solution: Immediately before use, dissolve the AF 647 NHS ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction Incubation: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.

-

Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a spin column).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 650 nm (for the dye). An optimal DOL for IgG antibodies is typically between 3 and 7.

Experimental Workflow for Antibody Conjugation

Immunofluorescence Staining Protocol

This protocol outlines the use of an AF 647-conjugated antibody for staining cells for fluorescence microscopy.

Materials:

-

Cells grown on coverslips.

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

AF 647-conjugated primary or secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Methodology:

-

Cell Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with 1% BSA for 30-60 minutes.

-

Antibody Incubation: Incubate with the AF 647-conjugated antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 647 (e.g., excitation at 633 nm or 640 nm).

Flow Cytometry Staining Protocol

This protocol details the use of an AF 647-conjugated antibody for staining a cell suspension for flow cytometry analysis.

Materials:

-

Single-cell suspension.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

AF 647-conjugated antibody.

-

(Optional) Fc receptor blocking solution.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL.

-

Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking solution.

-

Antibody Staining: Add the AF 647-conjugated antibody at the predetermined optimal concentration. Incubate for 20-30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with 2 mL of staining buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

-

Resuspension: Resuspend the cells in 0.5 mL of staining buffer.

-

Analysis: Analyze the cells on a flow cytometer using a 633 nm or 640 nm laser for excitation and an appropriate emission filter (e.g., 660/20 nm bandpass).

Experimental Workflow for Flow Cytometry Analysis

Applications in Research

This compound and its conjugates are versatile tools in various research fields. Their brightness and photostability make them ideal for demanding applications.

-

Fluorescence Microscopy: Including confocal, total internal reflection fluorescence (TIRF), and super-resolution microscopy techniques like dSTORM.

-

Flow Cytometry: For multicolor immunophenotyping and cell sorting.

-

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For localizing proteins in tissues and cells.

-

Western Blotting: As a sensitive detection reagent.

Example Signaling Pathway: EGFR Analysis

AF 647-conjugated antibodies are frequently used to study cell signaling pathways. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR) labeled with AF 647 can be used to quantify receptor expression levels on the cell surface via flow cytometry or visualize its localization and trafficking using fluorescence microscopy upon ligand binding. This allows researchers to investigate receptor downregulation, internalization, and the effects of potential therapeutic agents on these processes.

AF 647 Carboxylic Acid: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of AF 647 carboxylic acid, a fluorescent dye widely utilized in biomedical research. This document details its chemical structure, physicochemical properties, and common experimental applications, with a focus on providing actionable information for researchers in the field.

Core Properties of this compound

This compound is a derivative of the far-red fluorescent dye, AF 647.[1] It is characterized by its bright fluorescence, high photostability, and hydrophilicity, making it an excellent choice for a variety of labeling and detection applications.[2] The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as proteins and nucleic acids, typically through the formation of an active ester.[1][3] This dye is frequently used as a replacement for Cy5.[1]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C35H41N2K3O14S4 | [2][3] |

| Molecular Weight | 959.26 g/mol | [3][4] |

| Maximum Excitation (λex) | 647-650 nm | [1][2] |

| Maximum Emission (λem) | 671 nm | [1][2] |

| Extinction Coefficient | ~270,000 cm⁻¹M⁻¹ (for the NHS ester) | [5] |

| Solubility | Good in water and DMSO | [2] |

| Purity | ≥95% (as reported by suppliers) | [3] |

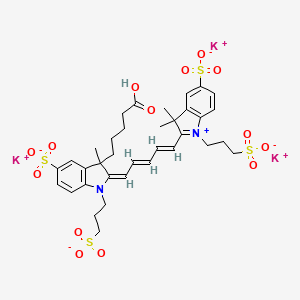

Chemical Structure

The chemical structure of this compound is depicted below. The structure is based on a polymethine cyanine (B1664457) core, which is responsible for its far-red fluorescent properties. The molecule also features sulfonate groups that enhance its water solubility and a butyl-carboxylic acid moiety that serves as a reactive handle for conjugation.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

The primary application of this compound is in the fluorescent labeling of biomolecules. The carboxylic acid group is not directly reactive with amines but can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on proteins and other molecules to form stable amide bonds.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a target protein with this compound.

Caption: General workflow for protein labeling.

Detailed Experimental Protocol: Activation and Conjugation

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Purification column (e.g., Sephadex G-25) or dialysis membrane

Procedure:

-

Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

-

Activation of Carboxylic Acid:

-

To the dissolved this compound, add a molar excess of EDC and NHS. A common starting point is a 1.2-fold molar excess of both EDC and NHS over the dye.

-

Allow the reaction to proceed for at least 15 minutes at room temperature to form the AF 647 NHS ester.

-

-

Conjugation to Protein:

-

Slowly add the activated AF 647 NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.

-

Monitor the fractions for both protein absorbance (at 280 nm) and dye absorbance (at ~650 nm) to determine the purified conjugate.

-

Note: The efficiency of the labeling reaction is pH-dependent, with optimal results typically achieved between pH 7.2 and 8.5. It is crucial to use amine-free buffers, as primary amines will compete with the target protein for reaction with the NHS ester.

Applications in Research

Once conjugated to a biomolecule, AF 647 serves as a robust fluorescent probe in a multitude of applications, including:

-

Fluorescence Microscopy: For visualizing the localization and dynamics of labeled proteins or other molecules within cells and tissues.

-

Flow Cytometry: For identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.

-

Western Blotting: As a secondary antibody conjugate for the detection of target proteins.

-

High-Throughput Screening: In fluorescence-based assays for drug discovery and development.

The high quantum yield and photostability of AF 647 make it particularly well-suited for demanding imaging applications that require high sensitivity and prolonged observation.[6] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, further enhancing signal-to-noise ratios.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. AF647 carboxylic acid | Alexa Fluor 647 Carboxylic Acid equivalent | AxisPharm [axispharm.com]

- 4. labshake.com [labshake.com]

- 5. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 6. AF647 carboxylic acid - Immunomart [immunomart.com]

Core Spectral Properties of AF 647 Carboxylic Acid

An In-Depth Technical Guide to the Spectral Properties of AF 647 Carboxylic Acid

For researchers, scientists, and drug development professionals, a precise understanding of the spectral characteristics of fluorescent probes is paramount for the design and execution of robust and reproducible fluorescence-based assays. This compound, a bright and photostable far-red fluorescent dye, is a popular choice for labeling biomolecules. This guide provides a comprehensive overview of its core spectral properties, detailed experimental methodologies for their determination, and logical diagrams to illustrate the underlying principles and workflows.

This compound is prized for its strong absorption and emission in the far-red region of the electromagnetic spectrum, which helps to minimize interference from sample autofluorescence. The key spectral parameters are summarized below. It is important to note that slight variations in these values can occur depending on the solvent, pH, and conjugation state of the dye.

| Spectral Property | Reported Value(s) | Source(s) |

| Excitation Maximum (λex) | 650 nm | [1][2][3] |

| 655 nm | [4] | |

| 647 nm | [5][6] | |

| Emission Maximum (λem) | 671 nm | [1][2][4][5][6] |

| 680 nm | [4] | |

| 665 nm | [3] | |

| Molar Extinction Coefficient (ε) | 239,000 cm-1M-1 | [3] |

| 191,800 cm-1M-1 | [2][4] | |

| Fluorescence Quantum Yield (Φ) | 0.33 | [3][7] |

| 0.15 | [4] |

Note: AF 647 is structurally identical to Alexa Fluor 647.[2] It is often used as a replacement for the Cy5 dye, with which it shares nearly identical spectral characteristics.[5][6][7]

Understanding the Fluorescence Mechanism

The process of fluorescence, from the absorption of light to the emission of a photon, can be visually represented by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured using a spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Protocol:

-

Solvent Selection: Dissolve a known mass of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) followed by dilution in phosphate-buffered saline (PBS), pH 7.4). The solvent should be transparent in the wavelength range of interest.

-

Preparation of a Stock Solution: Prepare a concentrated stock solution and determine its precise concentration.

-

Serial Dilutions: Create a series of dilutions of the stock solution with known concentrations.

-

Spectrophotometer Setup: Use a calibrated spectrophotometer. Blank the instrument with the solvent used for dilution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax), which is around 650 nm for AF 647.[1][2][3] Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette in cm, and c is the molar concentration), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured using a fluorometer or spectrofluorometer.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Fluorometer Setup:

-

Set the excitation monochromator to the absorption maximum of the dye (e.g., 650 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 660 nm to 800 nm).

-

Use appropriate emission filters to block scattered excitation light.

-

-

Spectrum Acquisition: Acquire the emission spectrum of the sample.

-

Solvent Blank Subtraction: Acquire the emission spectrum of the solvent blank under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

-

Data Presentation: The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is typically measured using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to this compound (e.g., Cresyl Violet or another well-characterized far-red dye).

-

Absorbance Matching: Prepare solutions of the standard and the this compound sample in the same solvent. Adjust their concentrations so that their absorbance values at the excitation wavelength are identical and low (< 0.1).

-

Fluorescence Spectra Acquisition: Measure the fluorescence emission spectra of both the standard and the sample, ensuring the excitation wavelength and all instrument settings are identical for both measurements.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample (Asample) and the standard (Astandard).

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Asample / Astandard) * (ηsample2 / ηstandard2) where Φstandard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

-

Experimental Workflow Visualization

The logical flow of characterizing a fluorescent dye like this compound can be depicted in a workflow diagram.

Caption: Workflow for the spectral characterization of a fluorescent dye.

By following these detailed protocols and understanding the fundamental principles of fluorescence, researchers can confidently utilize this compound in their applications, ensuring data quality and experimental success.

References

- 1. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 2. dianabiotech.com [dianabiotech.com]

- 3. app.fluorofinder.com [app.fluorofinder.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Molecular Staging [molecularstaging.com]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

Navigating the Far-Red Spectrum: A Technical Guide to Alexa Fluor 647 Carboxylic Acid and Its Equivalents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological imaging and detection, the far-red fluorescent dye Alexa Fluor 647 has established itself as a cornerstone for a multitude of applications, from super-resolution microscopy to flow cytometry. Its exceptional brightness, photostability, and pH insensitivity make it a preferred choice for labeling biomolecules.[1][2] This technical guide provides an in-depth exploration of Alexa Fluor 647 carboxylic acid and its direct equivalents, offering a comparative analysis of their spectral properties, detailed experimental protocols for conjugation, and a visual representation of relevant workflows and pathways.

Core Concepts: The Role of Carboxylic Acid in Bioconjugation

Alexa Fluor 647 carboxylic acid is the non-reactive form of the dye.[3][4][5] The carboxylic acid group itself does not readily react with functional groups on biomolecules like proteins or nucleic acids.[4] To be used for labeling, it must first be chemically activated to an amine-reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester.[6][7] This two-step process offers versatility, allowing researchers to control the activation and subsequent conjugation reaction. The NHS ester form reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[6][8]

Spectral Equivalents to Alexa Fluor 647

Several fluorescent dyes exhibit spectral characteristics highly similar to Alexa Fluor 647, making them viable alternatives. The choice of a particular dye may be influenced by factors such as experimental conditions, instrumentation, and cost. Key spectral equivalents include Cy®5, DyLight™ 650, and iFluor® 647.[1] While spectrally similar, it is important to note that performance characteristics such as brightness and photostability can vary. Alexa Fluor 647 is widely reported to be brighter and more photostable than Cy5 and is less prone to the self-quenching that can occur with Cy5 at high degrees of labeling.[2][9][10][11]

Quantitative Data Presentation

For ease of comparison, the key spectral and physical properties of Alexa Fluor 647 and its common equivalents are summarized in the table below.

| Property | Alexa Fluor 647 | Cy®5 | DyLight™ 650 | iFluor® 647 |

| Excitation Maximum (nm) | 650[1] | 650[] | ~650[1] | ~650[1] |

| Emission Maximum (nm) | 665[1] | 670[] | ~665[1] | ~665[1] |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 239,000 - 270,000[1][13] | >200,000[] | Not readily available | Not readily available |

| Quantum Yield | 0.33[1][14] | Not readily available | Not readily available | Not readily available |

| Reactive Form Discussed | Carboxylic Acid / NHS Ester | NHS Ester | NHS Ester | NHS Ester |

| Key Advantages | High brightness, photostability, pH insensitive[1][2] | Established dye, distinct signal[] | Spectrally similar to AF647[1] | High total fluorescence[2] |

| Key Disadvantages | Higher cost | Lower photostability, self-quenching[2][10][11] | Data less available | Data less available |

Experimental Protocols

Activation of Carboxylic Acid and Conjugation to a Protein (e.g., Antibody)

This protocol outlines the two-step process for labeling a protein with a fluorescent dye carboxylic acid. The first step is the activation of the carboxylic acid to an amine-reactive NHS ester, followed by the conjugation to the protein.

Materials:

-

Fluorescent dye with a carboxylic acid group (e.g., Alexa Fluor 647 carboxylic acid)

-

Protein to be labeled (e.g., IgG antibody) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for increased water solubility

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25) to separate the labeled protein from the free dye

Procedure:

-

Prepare the Dye: Dissolve the carboxylic acid dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Activation of the Carboxylic Acid:

-

In a separate microfuge tube, add the desired molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved carboxylic acid dye in Activation Buffer. A common starting point is a 1.5 to 2-fold molar excess of EDC/NHS over the dye.

-

Incubate this activation reaction for 15-30 minutes at room temperature.

-

-

Prepare the Protein:

-

Conjugation Reaction:

-

Add the activated dye solution (from step 2) to the protein solution (from step 3). The molar ratio of dye to protein will depend on the desired degree of labeling (DOL) and should be optimized for each specific protein. A starting point for antibodies is often a 5 to 20-fold molar excess of the dye.[16]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

-

Quench the Reaction: Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any remaining NHS ester. Incubate for 15-30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the dye at its maximum wavelength and the protein at 280 nm.

Visualizations

Chemical Activation and Labeling Workflow

Caption: Workflow for activating and conjugating a carboxylic acid dye.

General Antibody Labeling Logic

Caption: Logical flow of a typical antibody labeling experiment.

Example Signaling Pathway Detection

Caption: Detecting a phosphorylated protein in a signaling pathway.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AF647 carboxylic acid | Alexa Fluor 647 Carboxylic Acid equivalent | AxisPharm [axispharm.com]

- 5. Molecular Probes™ Alexa Fluor™ Carboxylic Acid, tris(triethylammonium) salts | Fisher Scientific [fishersci.ca]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AT [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. fluidic.com [fluidic.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 11. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. docs.aatbio.com [docs.aatbio.com]

AF 647 Carboxylic Acid: A Deep Dive into its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectroscopic characteristics of AF 647 carboxylic acid, a widely utilized far-red fluorescent dye. Renowned for its brightness and photostability, this fluorophore is a cornerstone in various applications, including immunofluorescence, high-resolution microscopy, and flow cytometry. This document provides a comprehensive overview of its excitation and emission spectra, key quantitative data, and the experimental methodologies used for their determination.

Core Spectroscopic Properties

This compound is the non-reactive form of the Alexa Fluor 647 dye, featuring a terminal carboxylic acid group. This functional group allows for its use as a control or for subsequent activation (e.g., to an NHS ester) for covalent labeling of amine-containing molecules such as proteins and nucleic acids.[1][2] Spectrally, it is a superior alternative to Cy5, offering enhanced fluorescence and photostability.[2]

Quantitative Spectral Data

The spectral properties of this compound are summarized in the table below. It is important to note that minor variations in these values can be observed across different commercial suppliers and are influenced by the specific experimental conditions, such as the solvent used.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~650 - 655 nm | [3][4][5][6] |

| Emission Maximum (λem) | ~665 - 680 nm | [3][4][6][7] |

| Molar Extinction Coefficient (ε) | ~191,800 - 270,000 cm⁻¹M⁻¹ | [3][4][8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.34 | [3][7][8] |

| Recommended Excitation Laser | 633 nm (HeNe), 635 nm (diode) | [9] |

| pH Sensitivity | Largely insensitive between pH 4 and 10 | [9][10] |

Experimental Protocols

The determination of the spectroscopic properties of fluorescent dyes like this compound involves standardized methodologies. Below are detailed protocols for measuring the key spectral parameters.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental characteristics of a fluorophore. They are typically measured using a fluorescence spectrophotometer (fluorometer).

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO))

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum in a 1 cm path length cuvette.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to a value near the expected absorbance maximum (e.g., 630 nm).

-

Scan a range of emission wavelengths (e.g., 640 nm to 800 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 670 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maximum.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (which is typically the same as the excitation maximum, λex) using a UV-Vis spectrophotometer.

-

Beer-Lambert Law Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves using a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard solution with a known Φ in the same solvent (e.g., Cresyl Violet)

-

Fluorescence spectrophotometer with a corrected emission spectrum function

-

UV-Vis spectrophotometer

Protocol:

-

Sample and Standard Preparation: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining excitation and emission maxima.

Caption: Workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the fluorescence quantum yield.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Photo‐isomerization of the Cyanine Dye Alexa‐Fluor 647 (AF‐647) in the Context of dSTORM Super‐Resolution Microscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to AF 647 Carboxylic Acid for Advanced Research Applications

Introduction for Researchers, Scientists, and Drug Development Professionals

AF 647 carboxylic acid is a fluorescent dye belonging to the Alexa Fluor family, renowned for its exceptional photostability and brightness in the far-red spectrum. This makes it an invaluable tool in a multitude of biomedical research applications, including fluorescence microscopy, flow cytometry, and high-content screening.[1] Spectrally similar to Cy5®, AF 647 is optimally excited by the 633 nm or 640 nm laser lines, minimizing autofluorescence from biological samples and enabling clearer signal detection.[2]

This guide provides a comprehensive overview of the core technical data, experimental protocols, and conceptual workflows relevant to the use of this compound and its amine-reactive derivatives in research and development.

Core Physicochemical and Spectroscopic Properties

The fundamental characteristics of this compound are pivotal for its successful application. Quantitative data from various suppliers are summarized below. Variations in molecular weight and formula can arise from different salt forms (e.g., potassium salts) or hydration states.

| Property | Value | Source(s) |

| Molecular Weight | 959.26 g/mol (as tripotassium salt) 921.17 g/mol (as dipotassium (B57713) salt) 843.98 g/mol ~1058 g/mol (free acid, for CF™ 647) ~1250 g/mol (for NHS Ester) | [1][2][3][4] |

| Molecular Formula | C35H41K3N2O14S4 C35H42K2N2O14S4 C36H46N2O14S4 | [1][3][5] |

| Excitation Maximum (λex) | 647-651 nm | [2][3][5] |

| Emission Maximum (λem) | 665-672 nm | [2][3][5] |

| Extinction Coefficient | ~270,000 cm⁻¹M⁻¹ (for NHS Ester at 651 nm) | [2] |

| Reactive Group | Carboxylic Acid (-COOH) | [1][3] |

| Primary Reactivity | The carboxylic acid must first be activated (e.g., to an NHS ester) to react with primary amines (-NH2). | [2][6] |

| Solubility | Water-soluble | [5][7] |

Principle of Application: From Carboxylic Acid to Conjugate

This compound serves as the precursor for creating reactive fluorescent probes.[7] The carboxylic acid group itself is not highly reactive towards biomolecules. To achieve covalent labeling of proteins, antibodies, or amine-modified nucleic acids, it must first be chemically activated. The most common activation strategy is its conversion to an N-hydroxysuccinimidyl (NHS) ester. This AF 647 NHS ester is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, forming a stable amide bond.[2][]

This process allows for the stable attachment of the bright, far-red fluorophore to a target biomolecule, enabling its visualization and tracking in complex biological systems.[1]

Detailed Experimental Protocol: Antibody Labeling with AF 647 NHS Ester

This protocol provides a representative method for conjugating an antibody (e.g., IgG) with the amine-reactive NHS ester form of AF 647. This is a standard application for researchers in drug development and molecular biology.

I. Materials and Reagents

-

Antibody (IgG): Purified and at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[2] Avoid buffers containing BSA, gelatin, or Tris.

-

AF 647 NHS Ester: Stored desiccated and protected from light at -20°C.[9]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2]

-

Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3.[2]

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine.

-

Purification Column: Sephadex® G-25 or similar size-exclusion chromatography column to separate the labeled antibody from free dye.[9][10]

II. Experimental Procedure

-

Antibody Preparation :

-

AF 647 NHS Ester Stock Solution Preparation :

-

Allow the vial of AF 647 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the dye by dissolving it in high-quality anhydrous DMSO or DMF.[2][9] This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction :

-

Determine the desired molar ratio of dye to antibody. A starting point of 10 moles of dye for every 1 mole of antibody is common.[10] For a typical IgG (~150 kDa), this can be calculated.

-

While gently vortexing the antibody solution, add the calculated volume of the AF 647 NHS ester stock solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2][11] Gentle agitation during this period can improve labeling efficiency.

-

-

Purification of the Conjugate :

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.[10]

-

Load the reaction mixture onto the column.[10]

-

Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer on the column.[10]

-

Collect the first colored fraction containing the purified AF 647-antibody conjugate.

-

III. Storage of the Conjugate

-

Store the purified conjugate at 4°C, protected from light. The addition of 2 mM sodium azide (B81097) can prevent microbial growth.[11]

-

For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.[11]

Application in Signaling Pathway Analysis

AF 647-labeled biomolecules are instrumental in elucidating cellular signaling pathways. For instance, an antibody targeting a specific cell surface receptor can be labeled with AF 647. This allows researchers to use techniques like flow cytometry to quantify receptor expression or fluorescence microscopy to visualize receptor internalization, trafficking, and localization in response to a stimulus—key events in many signaling cascades relevant to drug development.

References

- 1. AF647 carboxylic acid | Alexa Fluor 647 Carboxylic Acid equivalent | AxisPharm [axispharm.com]

- 2. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AF647 carboxylic acid - CAS:2090339-69-6 - 上海安能健生物医药科技有限公司 [energybiopharma.com]

- 5. AF647 carboxylic acid - Immunomart [immunomart.com]

- 6. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. lumiprobe.com [lumiprobe.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. ulab360.com [ulab360.com]

AF 647 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, storage, and handling of AF 647 carboxylic acid, a versatile fluorescent dye. Detailed experimental protocols for its use in bioconjugation are also included to assist researchers in the successful labeling of biomolecules.

Core Properties of this compound

AF 647 is a bright, photostable, and hydrophilic fluorophore that emits in the far-red spectrum. Its carboxylic acid derivative allows for covalent attachment to primary amines on biomolecules following activation.

Solubility

This compound exhibits high solubility in aqueous solutions and various organic solvents, a critical feature for its application in biological research. While specific quantitative solubility in water is not readily published, it is consistently reported as being "water-soluble" or having "high solubility in water".[1][2][3][4] For organic solvents, a definitive solubility value in Dimethyl Sulfoxide (DMSO) has been reported.

| Solvent | Solubility | Notes |

| Water | High | Consistently reported as "water-soluble" or having "good" solubility.[1][3] |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | May require ultrasonic agitation and warming to 60°C to achieve this concentration.[5] |

Storage Conditions

Proper storage is crucial to maintain the stability and performance of this compound. The following conditions are recommended by multiple suppliers.

| Condition | Recommendation | Duration |

| Long-term Storage | Store at -20°C, protected from light. | Up to 12 months. |

| Shipping/Transportation | Can be shipped at room temperature. | Up to 3 weeks. |

| In Solvent | Store at -80°C. | Up to 1 year.[5] |

Experimental Protocols: Biomolecule Labeling

The carboxylic acid group of AF 647 is not directly reactive with amines. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process minimizes the risk of protein-protein crosslinking.

Required Materials

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

-

Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)

Part 1: Activation of this compound

This protocol details the generation of the amine-reactive NHS ester of AF 647.

-

Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve this compound: Dissolve the desired amount of this compound in a small volume of anhydrous DMSO before diluting it into the Activation Buffer.

-

Activation Reaction:

-

Add a 10-20 fold molar excess of EDC and a 20-50 fold molar excess of NHS or Sulfo-NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

Part 2: Conjugation to Amine-Containing Biomolecules

This protocol describes the reaction of the activated AF 647 NHS-ester with the primary amines of a biomolecule.

-

Prepare Biomolecule: Dissolve the biomolecule (e.g., protein) in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

-

Adjust pH (Optional but Recommended): For optimal labeling of proteins, the pH of the Coupling Buffer should be between 7.2 and 8.0.

-

Conjugation Reaction:

-

Immediately add the freshly activated AF 647 NHS-ester solution to the biomolecule solution. A common starting point is a 10-20 fold molar excess of the dye to the biomolecule.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.

-

-

Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualization of the Labeling Workflow

The following diagram illustrates the key steps in the covalent labeling of a biomolecule with this compound.

Caption: Workflow for labeling a biomolecule with this compound.

References

Principle of AF 647 Carboxylic Acid Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Alexa Fluor 647 (AF 647) carboxylic acid, a premier far-red fluorescent dye. We will cover its fundamental fluorescence mechanism, spectral properties, and detailed protocols for its application in bioconjugation, providing a comprehensive resource for researchers in life sciences and drug development.

The Core Principle of Fluorescence

The fluorescence of Alexa Fluor 647, a member of the cyanine (B1664457) dye family, originates from its extensive conjugated π-electron system. The process is initiated when a molecule absorbs a photon of light, causing an electron to transition from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This process is highly specific, meaning only photons of a certain energy (wavelength) can be efficiently absorbed.

Following excitation, the molecule rapidly loses a small amount of energy as heat through vibrational relaxation, settling into the lowest vibrational level of the S₁ state. From this transient excited state, the electron returns to the ground state by emitting a photon. This emitted photon is of lower energy and consequently has a longer wavelength than the absorbed photon. This energy difference between the excitation and emission maxima is known as the Stokes shift, a fundamental characteristic of fluorescence that is critical for separating the emission signal from the excitation light in sensitive detection applications.

The carboxylic acid (-COOH) moiety on the AF 647 molecule serves as a versatile chemical handle. It can be activated to react with primary amines on biomolecules like proteins and antibodies, forming a stable amide bond and enabling fluorescent labeling.

The Jablonski Diagram

The electronic transitions involved in fluorescence are classically illustrated by a Jablonski diagram. This diagram provides a schematic representation of the absorption of a photon, the non-radiative relaxation processes, and the final emission of a fluorescent photon.

Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.

Quantitative Spectral Properties

The performance of a fluorophore is defined by several key quantitative parameters. AF 647 is known for its high brightness and photostability. Its spectral characteristics make it an ideal partner for the 633 nm He-Ne laser or 635 nm red diode lasers.

| Property | Value |

| Maximum Excitation (λex) | ~650 nm |

| Maximum Emission (λem) | ~667-668 nm |

| Molar Extinction Coeff. (ε) | ~239,000 - 270,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.33 |

| Fluorescence Lifetime (τ) | ~1.0 ns (in water) |

Experimental Protocols: Protein Conjugation

AF 647 carboxylic acid can be conjugated to proteins through their primary amines (e.g., lysine (B10760008) residues). This requires a two-step process involving activation of the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. Alternatively, commercially available AF 647 NHS ester can be used directly in a one-step reaction.

Detailed Protocol: Two-Step Labeling with this compound

Materials:

-

Protein of interest (in amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

AF 647 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 647 carboxylic acid, a versatile fluorescent dye widely used in biological research. This document details its core properties, experimental protocols for its use in labeling biomolecules, and its application in common laboratory techniques.

Core Properties of this compound

This compound is a bright, photostable, far-red fluorescent dye.[1] Its carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides, after activation.[2][3] This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3] The fluorescence of AF 647 is pH-insensitive over a wide range, ensuring reliable performance in diverse experimental conditions.

Quantitative Data Summary

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 650-651 nm | [1][4] |

| Maximum Emission Wavelength (λem) | 671-672 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~270,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.33 | [5] |

| Molecular Weight | ~1250 g/mol | [4] |

Experimental Protocols

The use of this compound for labeling biomolecules typically involves a two-step process: activation of the carboxylic acid group, followed by conjugation to the amine-containing molecule of interest. The most common method for activation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6]

Activation of this compound with EDC/NHS

This protocol describes the general procedure for activating this compound to create an amine-reactive NHS ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

-

Prepare this compound Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS or sulfo-NHS in Activation Buffer. A typical starting concentration is a 5-10 fold molar excess of both EDC and NHS over the amount of this compound.

-

Activation Reaction: In a microcentrifuge tube, combine the this compound solution with the EDC and NHS/sulfo-NHS solutions.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[7]

-

Proceed to Conjugation: The resulting activated AF 647 NHS ester is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated dye immediately.

Protein Labeling with Activated AF 647 NHS Ester

This protocol outlines the conjugation of the activated AF 647 NHS ester to a protein, such as an antibody.

Materials:

-

Activated AF 647 NHS ester solution (from the previous protocol)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Coupling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-2 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

-

Adjust pH: Add the Coupling Buffer to the protein solution to raise the pH to 8.3-8.5, which is optimal for the reaction with primary amines.

-

Conjugation Reaction: Slowly add the activated AF 647 NHS ester solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of a 5-10 fold molar excess of the dye is common.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[8]

-

Quench Reaction: Add the Quenching Solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the AF 647-labeled protein.[9]

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and 650 nm.

Visualization of Experimental Workflow

The following diagrams illustrate the key chemical reaction and a common experimental workflow utilizing AF 647-labeled biomolecules.

Caption: Chemical workflow for labeling a protein with this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AF647 carboxylic acid | Alexa Fluor 647 Carboxylic Acid equivalent | AxisPharm [axispharm.com]

- 4. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. setabiomedicals.com [setabiomedicals.com]

The Chemistry of Far-Red Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of far-red fluorescent dyes. These powerful tools are indispensable for advanced biological imaging, enabling deeper tissue penetration and minimizing autofluorescence, thereby offering a clearer window into complex biological processes. This document details the core chemistry of prominent far-red dye families, presents their key photophysical properties in a comparative format, and provides detailed experimental protocols for their synthesis and application in cutting-edge microscopy techniques.

Core Principles and Advantages of Far-Red Dyes

Far-red and near-infrared (NIR) emitting dyes, typically with excitation and emission maxima between 630-750 nm and 650-900 nm respectively, offer significant advantages for biological imaging.[1][2] Light in this region of the electromagnetic spectrum experiences reduced absorption and scattering by endogenous biological components like hemoglobin and water, allowing for deeper penetration into tissues.[3] Furthermore, cellular autofluorescence, a common source of background noise in fluorescence microscopy, is significantly diminished at these longer wavelengths.[2][4] These properties make far-red dyes particularly well-suited for in vivo imaging, super-resolution microscopy, and multiplexing experiments.[3][5]

Major Classes of Far-Red Dyes: Structure and Properties

Several classes of organic molecules form the backbone of commercially available and custom-synthesized far-red dyes. The core structure of these dyes dictates their fundamental photophysical properties.

Cyanine Dyes (e.g., Cy5, Alexa Fluor 647)

Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths. Longer chains result in a red-shift of the spectral properties. Cy5 and its sulfonated analogue, Alexa Fluor 647, are among the most widely used far-red dyes due to their high extinction coefficients and good quantum yields.[6][7] Sulfonation, as seen in the Alexa Fluor family, improves water solubility and can enhance photostability.[6]

BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[8][9] The core BODIPY structure can be chemically modified at various positions to tune its spectral properties into the far-red region. Extending the π-conjugation of the core through the introduction of styryl or other aromatic groups is a common strategy to achieve the desired red-shift.[10][11]

Silicon-Rhodamine (SiR) Dyes

Silicon-rhodamine dyes are a class of xanthene dyes where the oxygen atom in the xanthene core is replaced by a silicon atom. This substitution significantly red-shifts the absorption and emission spectra compared to traditional rhodamines.[1][12] SiR dyes exhibit excellent brightness, high photostability, and cell permeability, making them highly valuable for live-cell imaging and super-resolution techniques like STED microscopy.[12][13]

Quantitative Data Presentation

The selection of an appropriate far-red dye is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several common far-red dyes to facilitate this selection process.

| Dye | Absorption Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |

| Cy5 | ~649 | ~670 | 250,000 | 0.27 | Moderate to Low |

| Alexa Fluor 647 | ~650 | ~668 | 239,000 | 0.33 | High |

| BODIPY 630/650 | 630 | 650 | ~80,000 | ~0.90 | High |

| Silicon-Rhodamine (SiR) | ~640-660 | ~660-680 | ~100,000 | ~0.40 | High |

| ATTO 647N | 647 | 669 | 150,000 | 0.65 | High |

| DyLight 649 | 646 | 674 | 250,000 | - | High |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here are approximate values for comparison. Photostability is a qualitative measure based on literature reports.[6][7][8]

Experimental Protocols

Synthesis of Far-Red Dyes

This protocol describes a general method for the synthesis of a Cy5 N-hydroxysuccinimide (NHS) ester, a reactive form of the dye used for labeling primary amines in biomolecules.[12][14][15]

Materials:

-

Indolenine precursor

-

Malondialdehyde bis(dimethyl acetal)

-

N,N'-Diphenylformamidine

-

Acetic anhydride (B1165640)

-

Triethylamine

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

-

Anhydrous solvents (DMF or DMSO)

Procedure:

-

Synthesis of the Polymethine Bridge: React malondialdehyde bis(dimethyl acetal) with aniline under acidic conditions to form the anilino anilinium salt, which serves as a three-carbon spacer.[12]

-

Condensation with Indolenine: Condense the anilino anilinium salt with two equivalents of an appropriate indolenine precursor in the presence of acetic anhydride and triethylamine. The specific indolenine will determine the final properties of the Cy5 dye.

-

Formation of the Carboxylic Acid: The indolenine precursor should contain a carboxylic acid group, which will be carried through the synthesis.

-

Activation to NHS Ester: Dissolve the Cy5 carboxylic acid in anhydrous DMF or DMSO. Add NHS and a carbodiimide coupling agent (e.g., DCC or EDC) in slight molar excess. Stir the reaction at room temperature for several hours or overnight, protected from light.

-

Purification: Purify the resulting Cy5-NHS ester using column chromatography or preparative HPLC.

This protocol outlines an expeditious, solvent-free method for synthesizing a BODIPY core structure.[16][17]

Materials:

-

An appropriate aldehyde (e.g., 4-nitrobenzaldehyde)

-

Trifluoroacetic acid (TFA)

-

p-Chloranil

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Mortar and pestle

Procedure:

-

Condensation: In a mortar, grind the aldehyde and 2,4-dimethylpyrrole together with a pestle. Add a few drops of TFA and continue grinding for approximately 30 seconds.

-

Oxidation: Add p-chloranil to the resulting paste and grind for 1 minute.

-

Complexation: Add TEA and grind for another minute. Slowly add BF₃·OEt₂ dropwise while continuing to grind for 1-2 minutes until a thick, dark paste forms.

-

Work-up and Purification: Dissolve the reaction mixture in a suitable organic solvent like dichloromethane. Wash the organic solution with saturated sodium carbonate and brine. Dry the organic layer and remove the solvent in vacuo. Purify the crude product by column chromatography.

Characterization of Far-Red Dyes

The synthesized dyes should be characterized to confirm their identity and purity.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dye.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φ). The quantum yield is typically measured relative to a standard dye with a known quantum yield.[16]

-

Photostability Measurement: The photostability can be assessed by continuously illuminating a solution of the dye and monitoring the decrease in fluorescence intensity over time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[8][18]

Application of Far-Red Dyes in Immunofluorescence

This protocol provides a step-by-step guide for indirect immunofluorescence staining of cultured cells using a far-red conjugated secondary antibody.[2][17][19][20]

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS)

-

Primary antibody (specific to the target protein)

-

Far-red dye-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells again with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the far-red dye-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges of the coverslip with nail polish.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the far-red dye and the nuclear stain.

Experimental Workflow for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light. This protocol outlines a general workflow for preparing and imaging immunolabeled cells using STED microscopy.[1][13][21][22]

Materials:

-

Immunostained cells on coverslips (prepared as described in section 4.3, using a STED-compatible far-red dye)

-

STED-compatible mounting medium (e.g., Mowiol or TDE-based media with an appropriate refractive index)

-

STED microscope

Procedure:

-

Sample Preparation:

-

Dye Selection: Choose a bright and photostable far-red dye that is well-suited for STED microscopy (e.g., Alexa Fluor 647, ATTO 647N). The dye must be efficiently depleted by the STED laser.

-

Labeling Density: Optimize the concentration of the primary and secondary antibodies to achieve a high labeling density, which is crucial for high-quality STED images.

-

Mounting: Use a high-quality coverslip (#1.5) and a mounting medium with a refractive index that matches the immersion oil of the STED objective. This minimizes optical aberrations.

-

-

Microscope Setup:

-

Laser Alignment: Ensure that the excitation and STED laser beams are perfectly co-aligned.

-

STED Laser Power: Adjust the power of the depletion (STED) laser. Higher power generally leads to better resolution but also increases the risk of photobleaching and phototoxicity.

-

Detector Gating: Use time-gated detection to filter out photons that are not from the central, super-resolved region, thereby improving image quality.

-

-

Image Acquisition:

-

Confocal Prescan: Acquire a conventional confocal image to locate the region of interest and to assess the quality of the staining.

-

STED Imaging: Acquire the STED image of the selected region. Optimize imaging parameters such as pixel size, scan speed, and averaging to balance resolution, signal-to-noise ratio, and acquisition time.

-

-

Image Analysis:

-

Deconvolution: If necessary, apply deconvolution algorithms to the raw STED images to further enhance resolution and reduce noise.

-

Data Analysis: Quantify the structures of interest using appropriate image analysis software.

-

Visualizations of Key Processes

Signaling Pathway: GPCR Internalization

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon agonist binding, they initiate a cascade of events that often leads to their internalization, a process that is critical for signal desensitization and resensitization. Far-red fluorescently labeled ligands or antibodies targeting GPCRs can be used to visualize this process.[6][9][10][23][24]

Caption: A simplified schematic of the G protein-coupled receptor (GPCR) internalization pathway.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in a typical indirect immunofluorescence staining protocol.

Caption: A step-by-step workflow for indirect immunofluorescence staining.

Experimental Workflow: STED Microscopy

This diagram outlines the general workflow for performing STED super-resolution microscopy on immunolabeled samples.

Caption: A generalized workflow for performing STED microscopy.

References

- 1. research.yale.edu [research.yale.edu]

- 2. usbio.net [usbio.net]

- 3. mdpi.com [mdpi.com]

- 4. Far-Red and Near Infrared Dyes [jacksonimmuno.com]

- 5. MyScope [myscope.training]

- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. abpbio.com [abpbio.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Guide to STED Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 14. acebiolab.com [acebiolab.com]

- 15. interchim.fr [interchim.fr]

- 16. Far-red/near-infrared emitting, two-photon absorbing, and bio-stable amino-Si-pyronin dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 18. benchchem.com [benchchem.com]

- 19. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sites.uclouvain.be [sites.uclouvain.be]

- 21. nif.hms.harvard.edu [nif.hms.harvard.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. GPCR Signaling and Trafficking: The Long and Short of It - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Red and far-red cleavable fluorescent dyes for self-labelling enzyme protein tagging and interrogation of GPCR co-internalization - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00209A [pubs.rsc.org]

Methodological & Application

Application Notes: Conjugation of Alexa Fluor™ 647 to Antibodies

Introduction

Alexa Fluor™ 647 (AF 647) is a bright, far-red fluorescent dye widely used in various biological applications, including flow cytometry, fluorescence microscopy, and immunoassays. The conjugation of AF 647 to antibodies enables the specific targeting and visualization of antigens. The most common and efficient method for this conjugation involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester of the dye.

This document provides a detailed protocol for conjugating AF 647 carboxylic acid to an antibody. Since the carboxylic acid functional group itself is not reactive towards antibodies, it must first be converted into a more reactive form.[1] The standard method is to activate the carboxylic acid to an NHS ester, which then readily reacts with primary amine groups (–NH₂) present on the antibody, primarily on lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[][3] Commercially available, pre-activated AF 647 NHS ester is commonly used to simplify the procedure.[4][5]

The overall process involves preparing the antibody in a suitable buffer, performing the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the conjugate by determining the Degree of Labeling (DOL).

I. Chemical Principle of Conjugation

The conjugation process occurs in two conceptual stages. First, the carboxylic acid group of the AF 647 dye is activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as EDC, to form a semi-stable AF 647 NHS ester.[][6] Second, this amine-reactive NHS ester is incubated with the antibody. The primary amine groups on the antibody act as nucleophiles, attacking the ester and displacing the NHS group to form a stable covalent amide bond.[][3]

Caption: Chemical principle of AF 647 antibody conjugation.

II. Experimental Protocols

This protocol assumes the use of a commercially available AF 647 NHS ester for convenience and reproducibility.

A. Materials and Reagents

-

Antibody: Purified antibody at a concentration of 1-10 mg/mL.